Midazolam 2-Oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59468-86-9 |
|---|---|
Molecular Formula |
C18H13ClFN3O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
8-chloro-6-(2-fluorophenyl)-1-methyl-2-oxido-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium |
InChI |
InChI=1S/C18H13ClFN3O/c1-11-22(24)10-13-9-21-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,10H,9H2,1H3 |
InChI Key |
QVPQNEQZMOGERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[O-] |
Origin of Product |
United States |
Biotransformation and Enzymatic Formation of Midazolam 2 Oxide
Identification of Metabolic Pathways
The generation of Midazolam 2-Oxide is a result of Phase I biotransformation, a critical step in drug metabolism that introduces or exposes functional groups on a xenobiotic molecule.
This compound is distinguished by the addition of an N-oxide group at the 2-position of its benzodiazepine (B76468) core. vulcanchem.com This transformation is primarily an oxidative process. The formation can occur through two principal mechanisms:
Enzymatic Oxidation : This is the main pathway, mediated by specific liver enzymes that catalyze the addition of an oxygen atom to the nitrogen in the benzodiazepine ring. vulcanchem.com
Non-Enzymatic Oxidation : Under certain conditions, such as an acidic environment (pH < 4), midazolam can undergo spontaneous oxidation to form the 2-oxide derivative. This reaction can be accelerated by the presence of reactive oxygen species. vulcanchem.com
Phase I reactions, such as oxidation and hydroxylation, are typically the rate-limiting step in the metabolism of many drugs, converting fat-soluble compounds into more water-soluble forms that can be more easily excreted. oup.com
The metabolism of midazolam is extensive, with the drug being converted into several products. The primary and most abundant metabolites are 1'-hydroxymidazolam (B1197787) and, to a lesser extent, 4-hydroxymidazolam (B1200804). mdpi.comresearchgate.net These hydroxylation reactions account for the vast majority of midazolam's biotransformation. mdpi.com
Enzymatic Catalysis of N-Oxidation
The enzymatic conversion of midazolam to this compound is catalyzed by monooxygenase enzymes, which are responsible for a wide range of oxidative reactions in drug metabolism.
The Cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is central to the metabolism of most benzodiazepines, including midazolam. researchgate.netpharmgkb.org
Research identifies the hepatic CYP3A4 and CYP3A5 isoforms as the primary catalysts for the N-oxidation of midazolam to form this compound. vulcanchem.com These enzymes are the most abundant P450s in the human liver and intestine and are responsible for the metabolism of a vast number of therapeutic agents. psu.edupnas.org While both CYP3A4 and CYP3A5 contribute to midazolam metabolism, CYP3A4 is generally the major contributor, with CYP3A5 becoming more relevant when CYP3A4 activity is compromised. mdpi.comspandidos-publications.com The formation of this compound is just one of several oxidative reactions these versatile enzymes perform on the midazolam molecule. vulcanchem.com
Flavin-Containing Monooxygenases (FMOs) are another important class of Phase I enzymes that catalyze the oxygenation of various xenobiotics containing soft nucleophiles, such as nitrogen and sulfur atoms. researchgate.net A key function of FMOs is the N-oxidation of primary, secondary, and tertiary amines. uomus.edu.iqwashington.edu
While direct evidence demonstrating FMO-catalyzed formation of this compound is not extensively documented, their known catalytic function makes them plausible candidates for this biotransformation. Studies on other compounds show that FMOs, particularly the FMO3 isoform, can exclusively catalyze the formation of N-oxide metabolites. researchgate.netnih.gov The metabolic clearance of known FMO substrates is often enhanced at a more alkaline pH (e.g., 8.4) compared to the physiological pH of 7.4, a characteristic that distinguishes them from many CYP-mediated reactions. nih.gov For instance, the metabolic clearance of midazolam, a known CYP3A4 substrate, decreases at pH 8.4. nih.gov Given that FMOs are active in metabolizing nitrogen-containing compounds, their potential contribution to the minor pathway of midazolam N-oxidation warrants consideration.
The formation of 1'-hydroxymidazolam and 4-hydroxymidazolam by human liver microsomes is well-studied. These pathways, catalyzed predominantly by CYP3A4, exhibit different kinetic profiles, which has led to the proposal of complex multi-site binding models for midazolam within the CYP3A4 active site. psu.eduresearchgate.netresearchgate.net
The table below presents comparative kinetic data for the primary hydroxylation pathways of midazolam, providing a context for the enzymatic processes involved in its metabolism.
| Metabolite | Enzyme | K_m (μM) | V_max (nmol/mg protein/h) | Reference |
| 1'-hydroxymidazolam | CYP3A4 | 4.2 - 6.1 | 25.8 - 29.8 | researchgate.net |
| 4-hydroxymidazolam | CYP3A4 | 14.7 - 18.1 | 17.0 - 18.1 | researchgate.net |
Table 1: Kinetic parameters for the major metabolic pathways of midazolam hydroxylation in human liver microsomes. This data illustrates the kinetics of the dominant metabolic routes, for which the formation of this compound is a minor alternative.
In Vitro Metabolism Models and Systems
In vitro models are indispensable for characterizing the metabolic pathways of xenobiotics, including the formation of this compound. These systems allow for the investigation of specific enzymes and metabolic routes in a controlled environment.
Human liver microsomes (HLM) and isolated human hepatocytes are primary tools for studying the hepatic metabolism of drugs. nih.gov HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govnih.gov Hepatocytes, being intact liver cells, provide a more comprehensive model by retaining both Phase I and Phase II metabolic activities. nih.gov
Studies using HLM have been instrumental in elucidating the oxidative metabolism of Midazolam. nih.govdrugbank.comnih.gov The primary metabolites formed are 1'-hydroxymidazolam and 4-hydroxymidazolam, with the 1'-hydroxylation pathway being the major route. nih.govdrugbank.comtandfonline.com this compound is generally considered a minor metabolite in human plasma, accounting for less than 5% of the total metabolites. vulcanchem.com The formation of these metabolites is primarily catalyzed by the CYP3A subfamily of enzymes, namely CYP3A4 and CYP3A5. mdpi.comnih.govresearchgate.net While both enzymes contribute to Midazolam metabolism, CYP3A4 is the major contributor. mdpi.comnih.gov
Freshly isolated human hepatocytes have demonstrated the ability to metabolize Midazolam into its various hydroxylated derivatives, which are subsequently conjugated with glucuronic acid. nih.gov The use of cryopreserved human hepatocytes has also become a valuable tool in metabolic studies. xenotech.com Research comparing Midazolam metabolism in hepatocytes and HLMs has shown that the rate of metabolism can be influenced by the experimental conditions, such as the ionic strength of the incubation buffer. xenotech.com
Table 1: Key Research Findings on Midazolam Metabolism in HLM and Hepatocytes
| In Vitro System | Key Findings | References |
|---|
Recombinant enzyme systems, which involve the expression of specific drug-metabolizing enzymes in a host system (e.g., bacteria or insect cells), are crucial for identifying the precise enzymes responsible for a particular metabolic reaction. nih.govpsu.edu
Studies utilizing recombinant CYP3A4 and CYP3A5 have confirmed that both enzymes can produce 1'-hydroxy and 4-hydroxy metabolites from Midazolam. nih.govresearchgate.net These systems have also revealed that CYP3A5 is generally less metabolically active towards Midazolam than CYP3A4. nih.gov The use of recombinant enzymes has also been instrumental in studying the impact of genetic variants (mutants) of CYP3A4 on the regioselectivity of Midazolam oxidation, providing insights into the enzyme's active site and the potential for multiple substrate binding sites. nih.govpsu.edu
The formation of N-oxide metabolites has been investigated using recombinant enzymes for other compounds, demonstrating the utility of these systems in characterizing specific metabolic pathways. For example, the formation of T-5 N-oxide was shown to be a highly selective measure of CYP3A5 activity. nih.gov While specific data on this compound formation in recombinant systems is less detailed in the provided context, the principles of using these systems to dissect metabolic pathways are well-established. nih.govresearchgate.netnih.gov
Table 2: Application of Recombinant Enzyme Systems in Metabolite Formation Studies
| Recombinant Enzyme | Substrate/Metabolite | Key Findings | References |
|---|
Microbial biotransformation utilizes microorganisms to perform chemical reactions on a substrate, offering an alternative to chemical synthesis for producing drug metabolites. tandfonline.comnih.govresearchgate.net This approach can be particularly useful for generating significant quantities of metabolites for further study.
Several studies have explored the use of microbial cultures to metabolize Midazolam. tandfonline.comiosrjournals.org For instance, the fungus Beauveria bassiana has been used for the high-yield production of 1'-hydroxymidazolam. tandfonline.comnih.govresearchgate.net Various microbial cultures have been shown to produce the hydroxylated metabolites of Midazolam. iosrjournals.org One study demonstrated that nine different microbial cultures were capable of metabolizing Midazolam to produce two metabolites, with 1'-hydroxymidazolam being the major product in all cases. iosrjournals.org The enzymes in some of these cultures showed similarities to mammalian CYP3A4, as evidenced by inhibition studies with diltiazem, a known CYP3A4 inhibitor. iosrjournals.org
While the direct production of this compound via microbial biotransformation is not explicitly detailed in the provided search results, the successful production of other Midazolam metabolites suggests the potential of this approach. tandfonline.comiosrjournals.org For example, Arthrobacter sp. has been used in the enzymatic synthesis of Midazolam itself. chemicalbook.com
Metabolite Profile Analysis and Structural Elucidation of N-Oxides
The analysis and structural elucidation of metabolites are critical steps in understanding the biotransformation of a drug. This typically involves a combination of chromatographic and spectroscopic techniques.
For Midazolam and its metabolites, high-performance liquid chromatography (HPLC) with diode-array detection (DAD) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for separation and detection. iosrjournals.org In one microbial biotransformation study, HPLC was used to separate Midazolam from its metabolites, which were then identified based on their UV spectra and retention times. iosrjournals.org LC-MS/MS analysis in positive ion mode showed protonated molecular ions for Midazolam and its hydroxylated metabolites. iosrjournals.org
The structural elucidation of N-oxides can be confirmed using various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. nih.gov For instance, NMR was used to confirm the structure of the N-glucuronide of Midazolam. nih.gov In the context of N-oxides, the introduction of an oxygen atom leads to a characteristic downfield shift of neighboring protons and carbons in the ¹H and ¹³C NMR spectra. acs.org Infrared (IR) spectroscopy can also be used, with the N⁺–O⁻ bond typically showing a prominent vibration band. acs.org Chemical methods can also aid in identification; for example, the reduction of a proposed N-oxide metabolite back to the parent compound upon the addition of a reducing agent like titanium trichloride (B1173362) (TiCl₃) can provide evidence for the N-oxide structure. nih.gov
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of Midazolam 5-Oxide from complex matrices. Various methods offer distinct advantages in terms of resolution, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Midazolam and its related compounds, including its N-oxide derivative. researchgate.netnih.govnih.gov HPLC methods offer robust and reproducible means for quantification. In the context of process chemistry, Thin-Layer Chromatography (TLC) is also utilized for reaction monitoring. For Midazolam 5-Oxide, a TLC system using a mobile phase of methylene (B1212753) chloride, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) (90/10/1) has been reported, yielding an Rf value of 0.49. google.com
While specific HPLC methods for Midazolam 5-Oxide are not extensively detailed in the literature, methods for closely related compounds provide a framework. For instance, a related intermediate is analyzed by HPLC using a mobile phase of methanol, 0.05 M ammonium hydroxide, and acetonitrile (B52724) (55/35/10), resulting in a retention time of 9.5 minutes. google.com Such reversed-phase systems are suitable for separating the relatively polar N-oxide from the less polar parent compound, Midazolam.
UV detection is commonly employed, typically at wavelengths around 220 nm or 254 nm, where the benzodiazepine (B76468) structure exhibits strong absorbance. nih.govrjptonline.orgx-mol.net For enhanced selectivity and sensitivity, particularly in complex biological matrices, coulometric detection can be used. This electrochemical detection method has been applied to the determination of Midazolam and its hydroxy metabolites and could be adapted for the N-oxide. muni.czresearchgate.net
Table 1: Chromatographic Conditions for Midazolam 5-Oxide and Related Compounds
| Technique | Mobile Phase/Solvent System | Compound | Observed Value |
|---|---|---|---|
| TLC | Methylene chloride/methanol/ammonium hydroxide (90/10/1) | Midazolam 5-Oxide | Rf = 0.49 google.com |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for sensitive and specific quantification of drug metabolites. nih.govresearchgate.net Although specific LC-MS/MS studies focusing solely on Midazolam 5-Oxide are scarce, the methodology is directly applicable. The technique would involve chromatographic separation via HPLC followed by detection using a mass spectrometer.
For analysis, the mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. Given the molecular formula of Midazolam 5-Oxide as C18H13ClFN3O, its monoisotopic mass is approximately 341.07 Da. An LC-MS/MS method would therefore use a precursor ion of m/z 342.1. Subsequent fragmentation (MS/MS) of this precursor ion would generate a unique product ion spectrum, allowing for unequivocal structural confirmation and quantification, even at very low concentrations. sciex.comsciex.comnexelis.com This approach provides high confidence in identification, distinguishing the N-oxide from isomers and other metabolites. sciex.comsciex.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of drug compounds. nih.govumich.edu However, its application to N-oxides like Midazolam 5-Oxide can be challenging. N-oxides are often thermally labile and may degrade in the high temperatures of the GC injection port, leading to inaccurate quantification or misidentification.
For Midazolam and its more stable metabolites, GC-MS methods have been developed, sometimes requiring a derivatization step, such as silylation, to improve thermal stability and chromatographic behavior. nih.govnih.gov A similar derivatization strategy could potentially be explored for Midazolam 5-Oxide, but direct analysis is generally not feasible. Therefore, LC-MS/MS is often preferred for the analysis of such thermally sensitive compounds.
Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to HPLC. nih.gov This technique is well-suited for the analysis of polar and charged species, making it a potentially valuable tool for the analysis of the polar Midazolam 5-Oxide.
Studies comparing CE-Mass Spectrometry (CE-MS) with HPLC-MS for the analysis of Midazolam and its other metabolites have found that CE-MS can provide different selectivity and, in some cases, greater sensitivity. nih.gov The technique's high efficiency could allow for a clear separation of Midazolam 5-Oxide from the parent drug and other structurally similar impurities or metabolites. researchgate.netmuni.cz
Spectroscopic Techniques for Structural Confirmation
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of compounds like Midazolam 5-Oxide.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. It provides detailed information about the chemical environment of each atom in a molecule. For Midazolam 5-Oxide, both 1H (proton) and 13C (carbon) NMR data have been reported, confirming its structure as an N-oxide intermediate in the synthesis of Midazolam. google.com The chemical shifts are compared against the known spectrum of Midazolam to confirm the site of oxidation. swgdrug.orgresearchgate.net
The presence of the N-oxide group significantly influences the chemical shifts of nearby protons and carbons, providing clear evidence for its formation. The specific NMR data reported for Midazolam 5-Oxide are detailed in the table below. google.com
Table 2: NMR Spectroscopic Data for Midazolam 5-Oxide
| Nucleus | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| 1H NMR | CDCl3 | 7.3, 5.04, 2.59 google.com |
Infrared Ion Spectroscopy (IRIS)
Infrared Ion Spectroscopy (IRIS) has emerged as a powerful technique for the structural elucidation of drug metabolites, offering a level of detail that mass spectrometry (MS) alone cannot provide. researchgate.netchemrxiv.org This method is particularly valuable for distinguishing between isomers of metabolites, a common challenge in drug metabolism studies. researchgate.net
The application of LC-MS-based IRIS has been successfully demonstrated for identifying the biotransformation products of midazolam from in vitro incubation samples. researchgate.netchemrxiv.org The technique works by generating an infrared spectrum for a mass-selected ion. This experimental spectrum is then compared with computationally predicted IR spectra for various candidate structures. researchgate.netchemrxiv.org This process allows for the unambiguous assignment of the metabolite's structure, including the precise location of metabolic modification, without the need for synthetic reference standards. researchgate.netchemrxiv.org
Research has shown that IRIS can effectively differentiate between hydroxylated midazolam isomers, such as 1'-OH-midazolam and 4-OH-midazolam, based on their unique vibrational fingerprints. researchgate.net Furthermore, the IR spectra of aglycone MS/MS fragment ions can create a direct structural link between phase I and phase II metabolites, such as glucuronides. researchgate.netchemrxiv.org This capability is crucial for mapping complete metabolic pathways. The utility of IRIS extends to identifying other derivatives, such as ring-opened midazolam products that can form in acidic conditions. researchgate.netchemrxiv.org
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantification of benzodiazepines and their metabolites. The method is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
For midazolam and its metabolites, UV detection is frequently coupled with High-Performance Liquid Chromatography (HPLC). ajrconline.orgnih.gov The UV spectrum of midazolam in an ethanolic solution typically shows an absorption maximum (λmax) around 220 nm. farmaciajournal.commdpi.com Metabolites of midazolam, having undergone minor structural changes, often exhibit similar UV spectral patterns to the parent drug. researchgate.netiosrjournals.org This similarity in their extinction coefficients at the detection wavelength allows for their quantification. researchgate.net
The detection wavelength is often set around 220 nm, 245 nm, or 254 nm for the analysis of midazolam and its derivatives in various matrices. ajrconline.orgnih.goviosrjournals.orgnih.gov While UV-Vis spectrophotometry is a robust quantitative tool, its specificity can be limited when analyzing complex mixtures without prior separation. Therefore, it is almost always used as a detector for chromatographic systems like HPLC, which separates the parent drug from its various metabolites before detection, ensuring accurate quantification of each compound. ajrconline.orgnih.gov
Method Validation Parameters in Metabolite Analysis
Validation of the analytical methods used to quantify Midazolam 2-Oxide and other metabolites is critical to ensure the reliability, consistency, and accuracy of the results. The validation process assesses several key parameters.
Specificity and Selectivity
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as the parent drug, other metabolites, or endogenous matrix components. chapman.edu In the analysis of midazolam metabolites, chromatographic separation, typically using HPLC or UPLC, is essential to achieve specificity. researchgate.netquinta.cz
Methods are designed to ensure that metabolites like 1'-hydroxymidazolam (B1197787) and 4-hydroxymidazolam (B1200804) are well-separated from midazolam and from each other, with distinct retention times. ptfarm.plresearchgate.net For instance, one LC-MS/MS method reported retention times of 3.8 minutes for α-hydroxymidazolam and 5.5 minutes for midazolam, demonstrating effective separation. ptfarm.pl The use of highly selective detection techniques, such as tandem mass spectrometry (MS/MS), further enhances specificity by monitoring unique mass-to-charge (m/z) transitions for each analyte. quinta.cz The absence of interfering peaks at the retention time of the analyte in blank matrix samples is a key indicator of method selectivity. chapman.edu
Linearity and Range
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the analysis of midazolam and its metabolites, calibration curves are typically constructed by plotting the peak area ratio of the analyte to an internal standard against the known concentration. ptfarm.pl These curves consistently demonstrate excellent linearity, with correlation coefficients (r or r²) greater than 0.99. ajrconline.orgnih.govptfarm.plscirp.org The linear range is established to cover the expected concentrations in study samples.
Table 1: Examples of Linear Ranges for Midazolam and Metabolite Analysis
| Analyte(s) | Matrix | Analytical Method | Linear Range | Correlation Coefficient (r/r²) | Reference |
|---|---|---|---|---|---|
| Midazolam & α-OH-Midazolam | Plasma | LC-MS | 1.5 - 100 ng/mL (MDZ) 1.5 - 60 ng/mL (α-OH-MDZ) | r² = 0.997 (MDZ) r² = 0.999 (α-OH-MDZ) | ptfarm.pl |
| Midazolam | Chocolate Matrix | HPLC-UV | 5 - 60 µg/mL | r = 0.9991 | scirp.org |
| Midazolam | Rat Plasma | HPLC-UV | 5 - 3000 ng/mL | r > 0.9980 | ajrconline.org |
| Midazolam & Metabolites | Plasma | HPLC-UV | 20 - 640 nM | > 0.99 | nih.gov |
| Midazolam & 1'-OH-Midazolam | Plasma/Urine | HPLC-UV | 5 - 1000 ng/mL | Linear | nih.gov |
| Midazolam & Metabolites | Plasma | h.p.l.c.-MS | 0.5 - 500 ng/mL | Linear | nih.gov |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.
The sensitivity of analytical methods for midazolam and its metabolites varies depending on the technique and instrumentation used, with LC-MS/MS methods generally providing the highest sensitivity. researchgate.netnih.gov The LOQ is a critical parameter for pharmacokinetic studies, where metabolite concentrations can be very low.
Table 2: Examples of LOD and LOQ for Midazolam and Metabolite Analysis
| Analyte(s) | Matrix | Analytical Method | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Midazolam | Chocolate Matrix | HPLC-UV | 500 ng/mL | 5 µg/mL | scirp.org |
| Midazolam & Hydroxy Metabolites | Perfusion Medium/Plasma | HPLC-UV | 7.9 - 19.6 µg/L | N/A | researchgate.net |
| Midazolam & α-Hydroxymidazolam | Plasma/Urine | HPLC-UV | 2 ng/mL (MDZ) 4 ng/mL (α-OH-MDZ) | 5 ng/mL | nih.gov |
| Midazolam & Metabolites | Plasma | h.p.l.c.-MS | 0.2 ng/mL | 0.5 ng/mL | nih.gov |
| Midazolam | API | LC | 3.87 µg/mL | 11.73 µg/mL | ufrgs.br |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both are assessed at intra-day (within a single day) and inter-day (over several days) levels.
For bioanalytical methods, regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (±20% at the LOQ) and the precision (RSD/CV) not to exceed 15% (20% at the LOQ). The methods developed for midazolam and its metabolites consistently meet these criteria.
Table 3: Examples of Accuracy and Precision in Midazolam and Metabolite Assays
| Analyte(s) | Assessment | Precision (%RSD or %CV) | Accuracy (% of Nominal) | Reference |
|---|---|---|---|---|
| Midazolam & α-OH-Midazolam | Intra-day & Inter-day | < 10% | 92-106% (MDZ) 94-105% (α-OH-MDZ) | ptfarm.pl |
| Midazolam | Intra-day & Inter-day | < 5% | Variation < ±3.5% | scirp.org |
| Midazolam & Metabolites | Intra-day & Inter-day | < 8% & < 11% respectively | Not Specified | researchgate.net |
| Midazolam & 1'-OH-Midazolam | Within-day & Between-day | < 8% | Not Specified | nih.gov |
| Midazolam & Metabolites | Within-day & Between-day | < 15% | Not Specified | nih.gov |
Sample Preparation Strategies for N-Oxide Analysis
Effective sample preparation is critical for the accurate analysis of N-oxides like this compound. The strategies employed depend on the sample matrix and the analytical technique used.
The synthesis of N-oxides is typically achieved through the oxidation of the corresponding tertiary amine. acs.org Common oxidizing agents include hydrogen peroxide (H₂O₂) or peroxyacids. acs.org A key challenge in preparing N-oxide samples, especially for use as analytical standards, is the removal of residual oxidants. For example, hydrogen peroxide can interfere with certain analytical methods. Its absence can be confirmed using methods such as colorimetric test strips. acs.org
In the context of analyzing impurities in bulk drugs or pharmaceutical formulations, sample preparation often involves dissolution in a suitable solvent. For HPLC analysis, methanol is a commonly used solvent for dissolving Midazolam and its impurities. srce.hrufrgs.br A stock solution can be prepared, which is then further diluted to the desired concentration with the mobile phase. srce.hr
For solid dosage forms like tablets, the process involves weighing and grinding the tablets to a fine powder. A portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient is then dissolved in a solvent like methanol, followed by filtration to remove insoluble excipients before injection into the HPLC system. ufrgs.br For liquid formulations such as injections, a direct dilution with a suitable solvent is typically sufficient. ufrgs.brgoogle.com
The table below details sample preparation steps from various research findings.
Table 2: Sample Preparation Techniques
| Sample Type | Preparation Steps | Reference |
|---|---|---|
| Bulk Drug Impurity Analysis | - Prepare stock solutions of the impurity (e.g., 0.5 mg/mL) and the main compound. - Pipette a specific volume of the impurity stock into a volumetric flask. - Dilute to the mark with the standard reference solution of the main compound. - Sonicate the mixture. | srce.hr |
| Tablets | - Weigh and pulverize 20 tablets. - Weigh a portion of the powder equivalent to a single dose. - Dissolve in a 100 mL volumetric flask with methanol. - Filter the solution before injecting into the LC system. | ufrgs.br |
| Injections | - Mix the contents of 20 ampoules. - Add an aliquot of the mixture to a volumetric flask. - Dilute with methanol or saline solution. | ufrgs.br |
| Injection (for impurity determination) | - Place a precise amount of the injection into a 25mL measuring flask. - Add 1mL of 0.04mol/L sodium hydroxide solution. - Dilute to volume with mobile phase A and shake. | google.com |
These preparation strategies are designed to ensure that the analyte is in a suitable form for the chosen analytical instrument, free from interfering substances, and at a concentration within the linear range of the method.
Chemical Stability and Degradation Pathways of Midazolam 2 Oxide
Hydrolytic Degradation Studies (Acidic, Basic, and Neutral Conditions)
There are no available scientific studies that have specifically investigated the hydrolytic degradation of Midazolam 2-Oxide. Research on the parent compound, midazolam, has shown that it undergoes hydrolysis, particularly in acidic and basic conditions, leading to the opening of the diazepine (B8756704) ring ufrgs.brresearchgate.netnih.gov. However, the influence of the N-oxide functional group on the hydrolytic stability of the imidazobenzodiazepine ring system in this compound has not been determined.
Data on the rate of degradation, degradation products, and the kinetics of hydrolysis under acidic, basic, and neutral pH for this compound are currently unavailable.
Oxidative Stability Assessments
Specific assessments of the oxidative stability of this compound have not been reported in the scientific literature. While the oxidation of midazolam by cytochrome P450 enzymes is a known metabolic pathway, leading to the formation of hydroxylated metabolites, the susceptibility of this compound itself to further oxidative degradation is unknown nih.gov.
There is no published data from forced degradation studies using common oxidizing agents such as hydrogen peroxide, nor are there reports on the potential degradation products formed under such conditions for this compound.
Photolytic Degradation Kinetics
The photolytic degradation of midazolam has been the subject of several studies, which have identified various photodegradation products shd-pub.org.rsresearchgate.netnih.gov. These studies indicate that the imidazobenzodiazepine structure is susceptible to degradation upon exposure to light. However, no similar studies have been conducted specifically on this compound. The effect of the N-oxide group on the photostability of the molecule is therefore not characterized.
Information regarding the photolytic degradation kinetics, quantum yield, and the identity of photoproducts for this compound is not available.
Influence of Environmental Factors on Stability (e.g., pH, Temperature)
The stability of pharmaceutical compounds is significantly influenced by environmental factors such as pH and temperature. For midazolam, it is known that its stability is pH-dependent and it can degrade at elevated temperatures nih.govmdpi.commedicopublication.com. In the absence of specific studies on this compound, it is not possible to provide data on how these factors affect its stability.
Interactive Data Table: Influence of Environmental Factors on this compound Stability
| Environmental Factor | Condition | Stability of this compound | Degradation Products Identified |
| pH | Acidic | Data Not Available | Data Not Available |
| Neutral | Data Not Available | Data Not Available | |
| Basic | Data Not Available | Data Not Available | |
| Temperature | Refrigerated | Data Not Available | Data Not Available |
| Room Temperature | Data Not Available | Data Not Available | |
| Elevated | Data Not Available | Data Not Available |
Identification of Degradation Products
The identification of degradation products is a critical component of stability studies. For the parent drug, midazolam, a number of degradation products resulting from hydrolysis, oxidation, and photolysis have been characterized ufrgs.brnih.govnih.gov. However, as no degradation studies have been published for this compound, there is no information on its potential degradation products.
Mechanistic and Computational Investigations of Midazolam 2 Oxide
Molecular Modeling and Docking Studies of N-Oxide Formation
Molecular modeling and docking studies provide insights into the interactions between midazolam and the enzymes responsible for its metabolism, primarily cytochrome P450 3A4 (CYP3A4). These computational techniques help to visualize and understand the orientation of midazolam within the active site of CYP3A4, which is crucial for predicting the formation of its various metabolites, including midazolam 2-oxide.
Docking studies have been employed to investigate the binding of substrates and inhibitors to the CYP3A4 active site. For instance, in a study of sorafenib (B1663141) and its N-oxide metabolite (SNO), molecular docking was used with the crystal structure of CYP3A4 (1TQN) to analyze their interactions. scispace.com The results showed that the N-oxide metabolite, SNO, formed a greater number of interactions with key amino acid residues in the substrate recognition sites of the enzyme compared to the parent drug. scispace.com Furthermore, the N-oxide moiety of SNO was found to interact directly with the heme group of CYP3A4. scispace.com While this study focused on sorafenib, the principles of using docking to understand N-oxide interactions with CYP3A4 are applicable to midazolam.
The crystal structure of the CYP3A4-midazolam complex has been solved, revealing that midazolam binds in a specific orientation that favors the hydroxylation of the C1 atom, the primary site of metabolism. pnas.org This structural information serves as a valuable template for computational modeling to predict how changes in substrate orientation or enzyme conformation could lead to the formation of other metabolites, such as this compound. It is understood that at high midazolam concentrations, the formation of the 4-OH metabolite increases, indicating a shift in the binding orientation within the active site. pnas.org Molecular modeling can help explain these shifts and potentially the conditions favoring N-oxidation.
Computational studies have also been used to investigate the enantiomerization of midazolam, a process that can be influenced by its binding to enzymes. mdpi.com These studies, supported by experimental data, help to understand the dynamic nature of midazolam's structure and how it might present different faces to the reactive center of the enzyme, potentially leading to the formation of different metabolites.
Table 1: Key Findings from Molecular Modeling and Docking Studies
| Study Focus | Key Findings | Reference |
| Sorafenib N-oxide and CYP3A4 | N-oxide metabolite showed more extensive interactions with CYP3A4 active site residues compared to the parent drug. | scispace.com |
| CYP3A4-Midazolam Complex | Crystal structure reveals a binding orientation favoring C1 hydroxylation, providing a basis for modeling alternative metabolic pathways. | pnas.org |
| Midazolam Enantiomerization | Computational studies help understand the dynamic structure of midazolam and its potential influence on metabolic outcomes. | mdpi.com |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are a powerful tool for investigating the detailed electronic and energetic aspects of chemical reactions, including the metabolic N-oxidation of midazolam. rsc.orgimist.ma These calculations can be used to determine the feasibility of different reaction pathways, identify transition states, and understand the factors that control the regioselectivity of metabolism. rsc.orgmdpi.comnih.gov
The formation of an N-oxide involves the transfer of an oxygen atom to a nitrogen atom. In the case of midazolam, this occurs at one of the nitrogen atoms in the imidazole (B134444) ring. Quantum chemical calculations can model this process by calculating the energy changes as the oxygen atom approaches the nitrogen atom. This allows for the determination of the activation energy of the reaction, which is a key indicator of its likelihood.
Studies on similar N-oxidation reactions have demonstrated the utility of these computational methods. For example, quantum chemical analysis has been used to study the reaction of imidazole N-oxides with other molecules, elucidating whether the reaction proceeds through a 1,3-dipolar cycloaddition or a Michael addition mechanism depending on the substituents. researchgate.net Although not directly on this compound formation, this research showcases the capability of quantum chemistry to dissect complex reaction pathways involving N-oxides. researchgate.net
The general process involves:
Geometry Optimization: Calculating the most stable three-dimensional structure of the reactant (midazolam), the oxidizing species (e.g., the active oxygen species of CYP450), and the product (this compound).
Transition State Search: Identifying the highest energy point along the reaction pathway, which represents the energy barrier that must be overcome for the reaction to occur.
Energy Profile Calculation: Mapping the energy of the system as it progresses from reactants to products, providing a comprehensive view of the reaction mechanism.
These calculations can help to explain why N-oxidation is a minor pathway compared to hydroxylation. The calculated activation energies for N-oxidation are likely higher than those for hydroxylation at the C1 and C4 positions, making the latter reactions kinetically favored.
Simulation of Biotransformation Pathways (e.g., Physiologically Based Pharmacokinetic (PBPK) Models for Metabolite Disposition)
Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. researchgate.netnih.gov These models integrate physiological data with drug-specific parameters to predict the concentration-time profiles of a compound in various tissues and in the blood. nih.govresearchgate.net
For midazolam and its metabolites, including this compound, PBPK models are valuable for predicting their disposition. nih.govresearchgate.net While this compound is a minor metabolite, understanding its formation and clearance is important for a complete picture of midazolam's pharmacokinetics.
A key aspect of PBPK modeling for metabolites is the ability to predict the metabolite-to-parent drug area under the plasma concentration-time curve ratio (AUCm/AUCp). nih.govresearchgate.net This can be achieved using both static models and dynamic PBPK simulations. nih.govresearchgate.net Studies have shown that for midazolam's major metabolites, these models can successfully predict their in vivo exposure based on in vitro data. nih.govresearchgate.net The intrinsic clearances (CLint) for the formation of each metabolite are determined using human liver microsomes, which can then be incorporated into the PBPK model. nih.govresearchgate.net
The SimCYP Simulator is a widely used platform for PBPK modeling and has been applied to midazolam and its metabolites. nih.govresearchgate.net These simulations can account for factors such as enzyme kinetics, blood flow, and tissue partitioning to provide a dynamic prediction of metabolite concentrations. The development of a coupled whole-body PBPK model for midazolam and its main active metabolite, 1-hydroxymidazolam, has been successful in predicting their plasma profiles. page-meeting.org This framework could be extended to include minor metabolites like this compound.
Table 2: Parameters Used in PBPK Modeling of Midazolam and its Metabolites
| Parameter | Description | Relevance to this compound |
| Intrinsic Clearance (CLint) | The inherent ability of an enzyme to metabolize a drug. | Determined in vitro for the formation of this compound from midazolam. nih.govresearchgate.net |
| Fraction Metabolized (fm) | The proportion of drug clearance that occurs via a specific metabolic pathway. | Represents the contribution of N-oxidation to the overall metabolism of midazolam. |
| Tissue:Plasma Partition Coefficients | The ratio of a compound's concentration in a tissue to its concentration in plasma at steady state. | Determines the distribution of this compound into various tissues. |
| Renal Clearance (CLR) | The rate at which a drug is cleared from the body by the kidneys. | Important for the excretion of the more polar this compound. |
Structure-Activity Relationships of N-Oxide Metabolites
The structure-activity relationship (SAR) for N-oxide metabolites describes how the addition of an N-oxide group to a parent molecule affects its pharmacological activity. In the case of this compound, this structural modification leads to significant changes in its physicochemical properties and, consequently, its biological activity.
The introduction of the N-oxide group increases the polarity of the molecule. This is reflected in a lower octanol-water partition coefficient (LogP) for this compound compared to midazolam. vulcanchem.com The increased polarity enhances water solubility but reduces the ability of the molecule to cross the blood-brain barrier. vulcanchem.com As a result, the central nervous system (CNS) effects of this compound are expected to be diminished compared to the parent compound. vulcanchem.com
From a pharmacological standpoint, the affinity of this compound for the GABA-A receptor, the primary target for benzodiazepines, is reduced. vulcanchem.com Radioligand binding assays have shown a lower potency for the N-oxide metabolite. vulcanchem.com This reduced receptor affinity, combined with lower brain penetration, contributes to its decreased sedative and anxiolytic effects.
While direct data on the activity of this compound is limited, the general principles of N-oxidation on drug activity are well-established. For many drugs, N-oxidation is a detoxification pathway, leading to metabolites with reduced pharmacological activity and increased renal clearance. However, there are exceptions where N-oxide metabolites can be pharmacologically active. For example, the N-oxide metabolite of sorafenib is also pharmacologically active. scispace.com
Table 3: Comparative Properties of Midazolam and this compound
| Property | Midazolam | This compound | Implication of Change |
| Molecular Weight | 325.77 g/mol | 341.77 g/mol | Increased mass due to oxygen atom. |
| LogP (Octanol-Water) | 3.1 | 2.3 | Reduced lipophilicity, lower CNS penetration. vulcanchem.com |
| Water Solubility | pH-dependent | Increased | Enhanced solubility across a wider pH range. vulcanchem.com |
| GABA-A Receptor Affinity | High | Reduced | Diminished pharmacological potency. vulcanchem.com |
Future Research Trajectories in Midazolam 2 Oxide Chemistry and Metabolism
Elucidation of Undiscovered Metabolic Routes
While the primary metabolic pathways of midazolam involving hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, are well-documented, the full metabolic fate of all its derivatives, including Midazolam 2-Oxide, may not be completely understood. drugbank.comnih.govnih.govresearchgate.netresearchgate.net The formation of N-oxide metabolites is a known pathway for many drugs containing tertiary amine structures. tandfonline.comhyphadiscovery.comtandfonline.commdpi.com Future research should focus on identifying whether this compound is a terminal metabolite or if it undergoes further biotransformation. It is known that N-oxides can be subject to further metabolism, including dealkylation and reduction back to the parent amine. tandfonline.comtandfonline.comresearchgate.net
Isotope-labeling studies could be instrumental in tracing the complete metabolic journey of this compound within biological systems. By using stable isotopes, researchers can track the molecule and its subsequent products, providing definitive evidence of any further metabolic conversions. Investigating the potential for gut microbial metabolism of this compound is another important avenue, as the gut microbiome can significantly influence drug metabolism.
Development of Advanced Analytical Techniques for N-Oxide Detection
The detection and quantification of N-oxide metabolites present analytical challenges due to their potential instability and tendency to revert to the parent compound. researchgate.net Current methods for detecting drug metabolites primarily rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.commdpi.comoup.com While highly sensitive and selective, these methods require careful optimization to prevent the in-source conversion of N-oxides. researchgate.net
Future research should aim to develop more robust and direct analytical techniques for N-oxide detection. High-resolution mass spectrometry (HRMS) combined with advanced fragmentation techniques like electron activated dissociation (EAD) can provide detailed structural information, aiding in the confident identification of N-oxide metabolites and their isomers. sciex.com Infrared ion spectroscopy (IRIS) is another emerging technique that can provide detailed molecular structures of metabolites without the need for reference standards. researchgate.net Additionally, developing novel colorimetric assays or electrochemical sensors could offer rapid and cost-effective screening tools for N-oxide metabolites in biological samples. mdpi.com
Table 1: Current and Emerging Analytical Techniques for N-Oxide Metabolite Detection
| Technique | Principle | Advantages | Challenges |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography followed by mass-based detection and fragmentation. researchgate.net | High sensitivity and selectivity. researchgate.net | Potential for in-source conversion of N-oxides. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling confident elemental composition determination. researchgate.net | Excellent mass accuracy for confident metabolite identification. sciex.com | Higher cost and complexity compared to standard MS. |
| Electron Activated Dissociation (EAD) | A fragmentation technique that provides rich spectral data for structural elucidation. sciex.com | Generates diagnostic fragment ions for confident identification. sciex.com | Requires specialized instrumentation. |
| Infrared Ion Spectroscopy (IRIS) | Measures the infrared spectrum of mass-selected ions to determine their molecular structure. researchgate.net | Allows for structural elucidation without reference standards. researchgate.net | Still an emerging technique with limited availability. |
| Colorimetric Assays | Chemical reactions that produce a color change in the presence of the target analyte. mdpi.com | Simple, rapid, and low-cost. mdpi.com | May lack the specificity of mass spectrometry-based methods. |
Integration of Omics Technologies in Metabolite Profiling
Pharmacometabolomics, which involves the comprehensive analysis of metabolites in biological samples, is a powerful tool for understanding inter-individual variability in drug metabolism and response. mdpi.comingentaconnect.comnih.gov Integrating metabolomics with other "omics" technologies such as genomics, transcriptomics, and proteomics can provide a holistic view of the factors influencing the formation and disposition of this compound.
For instance, pharmacogenomic studies can identify genetic polymorphisms in metabolizing enzymes like CYP3A4/5 that may affect the rate of midazolam oxidation and subsequent N-oxide formation. nih.govnih.gov Metabolomic profiling before and after drug administration can help identify endogenous biomarkers that correlate with specific metabolic pathways of midazolam. mdpi.comnih.gov This integrated approach can lead to a more personalized understanding of drug metabolism, moving beyond a "one-size-fits-all" model. ingentaconnect.comnih.gov Untargeted metabolomics can help in the discovery of novel or unexpected metabolites, while targeted approaches can precisely quantify known metabolites like this compound. nih.gov
Investigation of N-Oxide Reactivity and Further Biotransformation
N-oxide metabolites are not always inert end-products; they can be chemically reactive and may undergo further biotransformation. tandfonline.comtandfonline.com Some N-oxides are known to be biologically active, sometimes with pharmacological effects similar to or greater than the parent drug. hyphadiscovery.com Research is needed to determine the pharmacological activity, if any, of this compound.
Q & A
Q. What are the recommended analytical methods for quantifying Midazolam 2-Oxide in biological matrices?
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used. This involves liquid-liquid extraction of this compound and its metabolites (e.g., 1’-hydroxy Midazolam) from plasma, followed by separation using a C18 column and detection via positive ionization. Calibration curves typically range from 0.1 to 100 ng/mL, with validation parameters including precision (RSD <15%) and accuracy (85–115% recovery). Ensure frozen stability studies are conducted to confirm sample integrity .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
this compound is a crystalline powder with low water solubility but solubility in organic solvents like ethanol and acetone. Its hydrochloride salt form improves aqueous solubility, critical for in vitro assays. Stability is pH-dependent, and storage should prioritize airtight glass containers at controlled room temperature (20–25°C) to avoid degradation .
Q. How should researchers handle this compound safely in laboratory settings?
Use local exhaust ventilation and personal protective equipment (PPE), including nitrile gloves and chemical safety goggles. Avoid dust generation; if exposed, wash skin immediately with soap and water. Store in glass containers away from strong oxidizers and light. Contaminated waste must be disposed of as hazardous chemical waste .
Q. What methodologies are used to validate the purity of synthesized this compound?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Purity thresholds (>99%) require rigorous testing via multiple analytical batches. Include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry for molecular weight validation .
Q. How can researchers address discrepancies in solubility data across literature sources?
Q. What experimental strategies are recommended to investigate CYP3A-mediated metabolism of this compound?
Use human liver microsomes (HLMs) or recombinant CYP3A4/5 enzymes to assess metabolic pathways. Monitor 1’-hydroxy Midazolam formation via LC-MS/MS. Include ketoconazole (a CYP3A inhibitor) as a negative control. Pharmacokinetic parameters (e.g., clearance, half-life) should be derived using non-compartmental analysis in Phoenix WinNonlin .
Q. How can mutagenicity risks associated with this compound’s aromatic N-oxide structure be evaluated?
Conduct Ames tests with Salmonella typhimurium strains (TA98, TA100) ± metabolic activation. Compare results to structurally similar non-mutagenic aromatic N-oxides (e.g., pyridine N-oxide). Note that mutagenicity is often linked to co-existing alerts (e.g., nitro groups), so assess the compound’s full structural context .
Q. What statistical approaches are optimal for analyzing drug-drug interaction studies involving this compound?
Use a crossover design with pharmacokinetic parameters (AUC, Cmax) analyzed via geometric mean ratios (GMRs) and 90% confidence intervals. For small sample sizes, apply non-parametric tests (e.g., Wilcoxon signed-rank). Power calculations should assume a 20% inter-subject variability in CYP3A activity .
Q. How can conflicting data on this compound’s metabolic stability be resolved?
Perform in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling. Validate models with clinical data from phase 1 studies. Control for variables like enzyme induction (e.g., rifampicin pre-treatment) or genetic polymorphisms in CYP3A5 .
Q. What are best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Bromination or chlorination reactions under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane with triethylamine) yield halogenated analogs. Purify intermediates via flash chromatography (silica gel, CHCl3/MeOH gradient). Confirm regioselectivity using X-ray crystallography or 2D NMR .
Methodological Notes
- Data Contradictions : Always cross-validate findings with orthogonal methods (e.g., HPLC vs. LC-MS/MS) and reference standardized protocols (e.g., ICH guidelines) .
- Ethical Compliance : For human studies, ensure informed consent and IRB approval. Document participant selection criteria (e.g., CYP3A genotype) to minimize confounding variables .
- Literature Synthesis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
